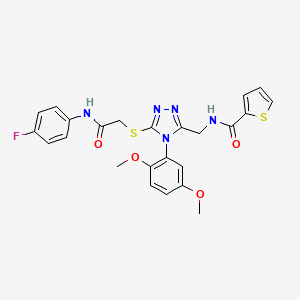
N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H22FN5O4S2 and its molecular weight is 527.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural arrangement that may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound consists of multiple functional groups, including:
- Thiophene and triazole rings : These rings are known for their diverse biological activities.
- Dimethoxyphenyl group : This moiety may enhance lipophilicity and facilitate interactions with biological targets.
- Fluorinated phenyl group : The presence of fluorine can influence the compound's electronic properties and binding affinity.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities. Key findings include:
Anticancer Activity
-
Mechanism of Action : The compound may exert its anticancer effects through apoptosis induction and cell cycle arrest. Studies have shown that derivatives containing thiadiazole and triazole rings often demonstrate significant cytotoxicity against various cancer cell lines.
These values indicate a promising potential for this compound in cancer therapy .
Compound IC50 (µM) Effect Compound A 1.61 ± 1.92 Anticancer Compound B 1.98 ± 1.22 Anticancer
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties. The presence of sulfur and nitrogen heteroatoms in the triazole and thiophene rings contributes to their ability to inhibit microbial growth.
Enzyme Inhibition
Studies indicate that the compound may act as an inhibitor for various enzymes involved in disease processes. For instance:
- Inhibition of acetylcholinesterase (AChE), which could have implications for treating Alzheimer's disease.
- Potential activity against viral replication mechanisms .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Studies : A study on thiazole-bearing molecules indicated that structural modifications significantly affect cytotoxic activity against cancer cell lines .
- Enzyme Interaction Studies : Research has shown that specific substitutions on the phenyl ring enhance the binding affinity to target enzymes, suggesting a structure-activity relationship (SAR) that can be exploited for drug design .
Propriétés
IUPAC Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O4S2/c1-33-17-9-10-19(34-2)18(12-17)30-21(13-26-23(32)20-4-3-11-35-20)28-29-24(30)36-14-22(31)27-16-7-5-15(25)6-8-16/h3-12H,13-14H2,1-2H3,(H,26,32)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPHSYLDFPTWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














